molecular formula C23H25FN4O2 B6104811 5-(3-fluorophenyl)-N-[1-[(3-methoxyphenyl)methyl]piperidin-3-yl]-1H-pyrazole-4-carboxamide

5-(3-fluorophenyl)-N-[1-[(3-methoxyphenyl)methyl]piperidin-3-yl]-1H-pyrazole-4-carboxamide

Cat. No.: B6104811
M. Wt: 408.5 g/mol
InChI Key: VHPVLUDDAXPWNQ-UHFFFAOYSA-N
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Description

5-(3-fluorophenyl)-N-[1-[(3-methoxyphenyl)methyl]piperidin-3-yl]-1H-pyrazole-4-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a fluorophenyl group, a methoxyphenylmethyl group, and a piperidinyl-pyrazole carboxamide core.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3-fluorophenyl)-N-[1-[(3-methoxyphenyl)methyl]piperidin-3-yl]-1H-pyrazole-4-carboxamide typically involves multiple steps, including the formation of the pyrazole ring, the introduction of the fluorophenyl and methoxyphenylmethyl groups, and the final coupling with the piperidinyl moiety. Common reagents used in these reactions include hydrazines, aldehydes, and various coupling agents. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure the compound meets the required specifications for its intended applications.

Chemical Reactions Analysis

Types of Reactions

5-(3-fluorophenyl)-N-[1-[(3-methoxyphenyl)methyl]piperidin-3-yl]-1H-pyrazole-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions may vary depending on the desired outcome but often involve controlled temperatures, specific solvents, and catalysts to facilitate the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions could introduce new functional groups, such as halogens or alkyl groups.

Scientific Research Applications

5-(3-fluorophenyl)-N-[1-[(3-methoxyphenyl)methyl]piperidin-3-yl]-1H-pyrazole-4-carboxamide has a wide range of scientific research applications, including:

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, serving as an intermediate in organic synthesis.

    Biology: It may be used in studies to understand its interactions with biological molecules and its potential effects on biological systems.

    Medicine: The compound could be investigated for its potential therapeutic properties, including its ability to interact with specific molecular targets.

    Industry: It may find applications in the development of new materials, pharmaceuticals, and other industrial products.

Mechanism of Action

The mechanism of action of 5-(3-fluorophenyl)-N-[1-[(3-methoxyphenyl)methyl]piperidin-3-yl]-1H-pyrazole-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, potentially modulating their activity and leading to various biological effects. The exact pathways involved may vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(3-fluorophenyl)-N-[1-[(3-methoxyphenyl)methyl]piperidin-3-yl]-1H-pyrazole-4-carboxamide stands out due to its specific combination of functional groups and its potential for diverse applications. Its unique structure allows for specific interactions with molecular targets, making it a valuable compound for research and development in various scientific fields.

Properties

IUPAC Name

5-(3-fluorophenyl)-N-[1-[(3-methoxyphenyl)methyl]piperidin-3-yl]-1H-pyrazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25FN4O2/c1-30-20-9-2-5-16(11-20)14-28-10-4-8-19(15-28)26-23(29)21-13-25-27-22(21)17-6-3-7-18(24)12-17/h2-3,5-7,9,11-13,19H,4,8,10,14-15H2,1H3,(H,25,27)(H,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VHPVLUDDAXPWNQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)CN2CCCC(C2)NC(=O)C3=C(NN=C3)C4=CC(=CC=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H25FN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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